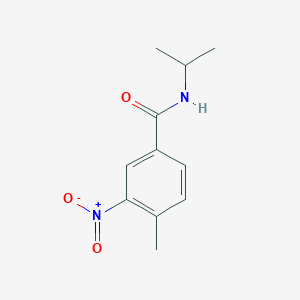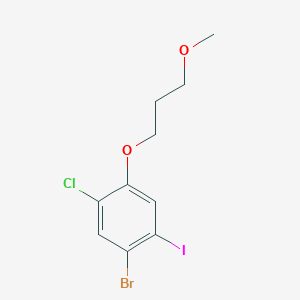
4-methyl-3-nitro-N-(propan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-nitro-N-(propan-2-yl)benzamide is an organic compound with a molecular formula of C11H14N2O3 It is a derivative of benzamide, characterized by the presence of a methyl group at the 4-position, a nitro group at the 3-position, and an isopropyl group attached to the nitrogen atom of the amide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(propan-2-yl)benzamide can be achieved through a multi-step process involving the nitration of 4-methylbenzamide followed by the introduction of the isopropyl group. One common method involves the following steps:
Nitration: 4-methylbenzamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Amidation: The nitrated product is then reacted with isopropylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and amidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-methyl-3-nitro-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 4-methyl-3-amino-N-(propan-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-carboxy-3-nitro-N-(propan-2-yl)benzamide.
科学研究应用
4-methyl-3-nitro-N-(propan-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of 4-methyl-3-nitro-N-(propan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the amide moiety can form hydrogen bonds with proteins, influencing their function.
相似化合物的比较
Similar Compounds
4-methyl-3-nitrobenzamide: Lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.
3-nitro-N-(propan-2-yl)benzamide: Lacks the methyl group, which may affect its electronic properties and reactivity.
4-methyl-N-(propan-2-yl)benzamide:
Uniqueness
4-methyl-3-nitro-N-(propan-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitro and isopropyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
4-methyl-3-nitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)12-11(14)9-5-4-8(3)10(6-9)13(15)16/h4-7H,1-3H3,(H,12,14) |
InChI 键 |
BRPLPZDEIGVTSI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)

![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)

![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)




